molecular formula C16H23NO3 B1360716 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid CAS No. 951889-11-5

8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid

Cat. No. B1360716
M. Wt: 277.36 g/mol
InChI Key: BMCUZKDOQMKCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is a chemical compound with the linear formula C16H23NO3 . It has a molecular weight of 277.36 . The compound is available from various suppliers, including Rieke Metals, Inc .


Molecular Structure Analysis

The InChI code for “8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is 1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) . This indicates the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an octanoic acid chain.


Physical And Chemical Properties Analysis

The predicted boiling point of “8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is 470.3±30.0 °C, and its predicted density is 1.097±0.06 g/cm3 .

Scientific Research Applications

Food Safety and Analysis

Research in food safety has highlighted the analysis and presence of phthalate esters (PAEs), which are widely used as plasticizers in food processing and packaging. A comprehensive review covers the background, metabolism, human exposure, sources, occurrence in food, and the toxicological aspects of PAEs, providing insights into sample preparation methods and instrumental analysis techniques for PAEs detection in food matrices. This research is crucial for understanding the safety and regulatory aspects of chemicals similar to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid in food products (Harunarashid, Lim, & Harunsani, 2017).

Pharmacological Research

Cinnamic acid derivatives, including structures related to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid, have been extensively investigated for their anticancer potentials. The rich medicinal tradition of cinnamic acid derivatives, their synthesis, and biological evaluation in anticancer research are comprehensively reviewed, highlighting the underutilized potential of these compounds in medicinal research (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

8-[3-(dimethylamino)phenyl]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCUZKDOQMKCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid

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